molecular formula C23H17ClN2O3S B2421568 N-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291862-01-5

N-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2421568
CAS No.: 1291862-01-5
M. Wt: 436.91
InChI Key: NJBHQAUVPAPHOT-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H17ClN2O3S and its molecular weight is 436.91. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3S/c24-17-6-4-16(5-7-17)18-13-30-22(21(18)26-9-1-2-10-26)23(27)25-12-15-3-8-19-20(11-15)29-14-28-19/h1-11,13H,12,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBHQAUVPAPHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C(=CS3)C4=CC=C(C=C4)Cl)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound with the molecular formula C23H18N2O3SC_{23}H_{18}N_{2}O_{3}S and a molecular weight of 402.48 g/mol. Its structure incorporates a thiophene ring, a benzodioxole moiety, and a pyrrole ring, suggesting potential for diverse biological activities and applications in medicinal chemistry.

Structural Characteristics

The compound's unique structural features can be summarized as follows:

Structural Feature Description
Thiophene Ring Contributes to aromatic properties and potential electronic interactions.
Benzodioxole Moiety Enhances biological target interaction due to its electron-rich nature.
Pyrrole Ring Associated with various pharmacological activities, particularly in neuroactive compounds.

Biological Activity

Preliminary studies indicate that this compound exhibits promising biological activity, particularly in the following areas:

1. Anti-inflammatory Properties

Compounds with similar structures have been linked to anti-inflammatory effects. The presence of the benzodioxole and thiophene moieties may enhance interactions with inflammatory pathways.

2. Analgesic Effects

Research suggests that this compound may possess analgesic properties, potentially useful in pain management therapies.

3. Anticancer Activity

Similar compounds have shown anticancer properties by targeting specific pathways involved in tumor growth and proliferation. The structural components may facilitate interactions with cancer-related receptors or enzymes.

Understanding the pharmacodynamics of this compound is critical. Initial findings suggest it may interact with specific receptors or enzymes relevant to its biological activity. Techniques such as molecular docking and binding affinity assays are recommended for further exploration.

Comparative Analysis with Related Compounds

To better understand the unique biological profile of this compound, a comparison with structurally similar compounds is useful:

Compound Name Structural Features Biological Activity
4-(4-Chlorophenyl)-3-thiophenecarboxamideChlorophenyl and thiophenePotential anti-cancer activity
N-(benzodioxol-5-ylmethyl)-phenylacetamideBenzodioxole moietyAnalgesic properties
3-(pyrrolidinyl)thiophene derivativesPyrrolidine ringEnhanced neuroprotective effects

These comparisons highlight the unique combination of structural elements in this compound that may contribute to its distinct biological profile.

Study on Anti-inflammatory Activity

A study investigating the anti-inflammatory properties of related compounds found that derivatives containing thiophene rings exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound may similarly modulate inflammatory responses .

Anticancer Activity Assessment

Another research effort focused on the anticancer potential of thiophene derivatives demonstrated that certain compounds effectively inhibited cell proliferation in various cancer cell lines. The study highlighted the importance of structural features in enhancing anticancer efficacy, indicating that further exploration of this compound could yield valuable insights into its therapeutic potential .

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